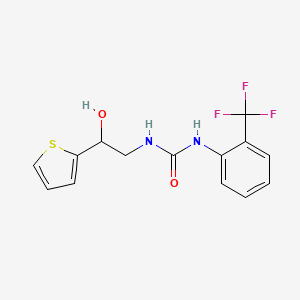

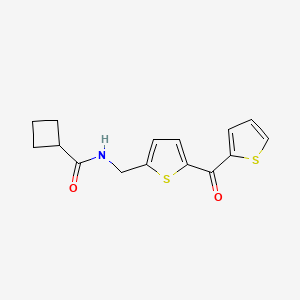

![molecular formula C10H16N2O2 B2514819 N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide CAS No. 1396851-24-3](/img/structure/B2514819.png)

N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

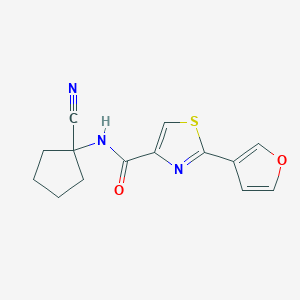

“N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide” is a chemical compound that contains a morpholine ring and an acetylene group. Morpholine is a common motif in many pharmaceuticals and its derivatives have been studied for various biological activities .

Molecular Structure Analysis

The compound contains a morpholine ring, which is a six-membered ring with one oxygen and one nitrogen atom. It also contains an acetylene group, which is characterized by a carbon-carbon triple bond. The presence of these functional groups can significantly influence the compound’s reactivity and interactions with other molecules .Applications De Recherche Scientifique

Herbicide Discovery

N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide: has been investigated for its herbicidal activity against Phalaris minor, a common weed in wheat crop fields. Researchers have employed computational studies to prioritize promising herbicides targeting the D1 protein of photosystem-II (PS-II). These studies identified twenty-four lead molecules with higher binding affinity and inhibition constants than the reference ligand, isoproturon. Notably, eight of these compounds exhibit comparable physiochemical profiles, better docking scores, system stability, hydrogen bond occupancy, and binding free energy than terbutryn, another reference molecule .

LRRK2 Inhibition

While not directly related to herbicides, N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide has also been explored as part of a novel series of potent LRRK2 inhibitors. Researchers focused on improving kinome selectivity using a surrogate crystallography approach. Although the primary target here is LRRK2, this line of investigation highlights the compound’s versatility and potential in drug discovery .

Parallel Medicinal Chemistry Optimization

The synthetic pathway for N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide offers opportunities for parallel medicinal chemistry optimization. The amine installation proceeds from the pyrimidyl chloride through an SNAr reaction, while the aryl group can be accessed via Suzuki cross-coupling reactions. This versatility allows researchers to fine-tune the compound for specific applications .

Materials Science and Polymer Chemistry

The acetylenic functionality in the compound makes it interesting for materials science and polymer chemistry. Alkynes can participate in click reactions, allowing for the synthesis of functionalized polymers, dendrimers, and other macromolecules. Researchers could explore its use as a building block in polymer design.

Safety and Hazards

Orientations Futures

The study of morpholine derivatives is a promising area of research due to their potential biological activities . Future research on “N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide” could involve investigating its synthesis, characterizing its physical and chemical properties, and evaluating its biological activity.

Propriétés

IUPAC Name |

N-(4-morpholin-4-ylbut-2-ynyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(13)11-4-2-3-5-12-6-8-14-9-7-12/h4-9H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWRWIXFUNKHRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC#CCN1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid](/img/structure/B2514744.png)

![(Z)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2514750.png)

![1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2514751.png)

![N-(3-methoxypropyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2514754.png)

methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2514756.png)